molecular formula C13H14F3N3O2S2 B2884620 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1396749-72-6

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B2884620
CAS No.: 1396749-72-6
M. Wt: 365.39
InChI Key: RBZXKSSSBSBJIX-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, a trifluoromethyl group, and a piperazine ring substituted with a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Methylsulfonyl Substitution: The final step involves the sulfonylation of the piperazine ring using reagents like methylsulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine ring and the benzo[d]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, trifluoromethylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-chlorobenzo[d]thiazole
  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-methylbenzo[d]thiazole
  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole

Uniqueness

Compared to similar compounds, 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for research and development.

Biological Activity

The compound 2-(4-(methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₄F₃N₃O₂S
  • Molecular Weight : 357.35 g/mol

The presence of a piperazine ring, a methylsulfonyl group, and a trifluoromethyl substituent contributes to its unique pharmacological properties.

Research indicates that compounds containing thiazole and piperazine moieties exhibit a range of biological activities, including:

  • Antitumor Activity : The compound has shown promise as an inhibitor of epidermal growth factor receptor (EGFR) pathways, which are crucial in the proliferation of cancer cells. In vitro studies have demonstrated that derivatives similar to this compound can significantly inhibit EGFR kinase activity, leading to reduced cell proliferation in cancer cell lines such as HeLa .
  • Antimicrobial Activity : Compounds with thiazole structures have been reported to possess moderate to excellent antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Biological Activity Data

A summary of biological activity data for similar compounds can be found in the following table:

CompoundActivity TypeIC50 (nmol/L)Reference
Compound AAntitumor (EGFR Inhibition)55.0
Compound BAntimicrobialModerate
Compound CAnticonvulsantSignificant

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives, revealing that certain structural modifications enhanced their inhibitory effects on EGFR . The findings suggest that the incorporation of a methylsulfonyl group could similarly enhance the activity of this compound.
  • Antimicrobial Screening : Another investigation focused on thiazole derivatives, which demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that compounds with similar structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Studies : Research on related compounds has shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease . This suggests that this compound may also possess neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by piperazine substitution. Key steps include:

  • Thiazole ring formation : Cyclization of substituted thioureas or coupling of halogenated intermediates with sulfur-containing precursors .
  • Piperazine functionalization : Introduction of the methylsulfonyl group via nucleophilic substitution under inert atmospheres .
  • Optimization parameters :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates and yields .
    • Catalysts : Tertiary amines (e.g., triethylamine) mitigate acid by-products during sulfonylation .
    • Temperature control : Stepwise heating (60–80°C) prevents decomposition of thermally labile intermediates .
      Yield improvements (70–85%) are achieved via iterative HPLC monitoring to isolate intermediates .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the benzo[d]thiazole and piperazine rings. For example, the trifluoromethyl group appears as a singlet at ~δ 120 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 420.05) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for sulfonyl (1150–1250 cm⁻¹) and C-F (1100–1200 cm⁻¹) groups validate functional groups .
  • Elemental Analysis : Combustion analysis ensures >98% purity by matching experimental vs. calculated C, H, N, S content .

Q. What preliminary biological screening strategies are recommended for assessing its pharmacological potential?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity) .
  • Solubility and stability : HPLC-UV quantification in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

Methodological Answer:

  • Core modifications :
    • Replace trifluoromethyl with electron-withdrawing groups (e.g., nitro) to modulate electron density and receptor binding .
    • Vary piperazine substituents (e.g., acetyl vs. sulfonyl) to alter pharmacokinetics .
  • Biological testing :
    • Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR for anticancer activity) .
    • In vivo models : Dose-response studies in murine models for efficacy (e.g., tumor volume reduction) and toxicity (e.g., liver enzyme assays) .
  • Data analysis : Multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How can contradictory data on biological activity between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Metabolic profiling : LC-MS/MS to identify metabolites in plasma and liver microsomes, addressing discrepancies due to rapid clearance .
  • Formulation adjustments : Encapsulation in PEGylated liposomes to improve bioavailability and reduce off-target effects .
  • Dose recalibration : Pharmacokinetic modeling (e.g., NONMEM) to align in vitro IC₅₀ with achievable plasma concentrations .
  • Mechanistic studies : siRNA knockdown of efflux transporters (e.g., P-gp) to assess resistance in cell lines .

Q. What strategies are effective in resolving synthetic impurities or low yields in scaled-up production?

Methodological Answer:

  • Byproduct identification : GC-MS or NMR to trace impurities (e.g., unreacted piperazine or sulfonyl chloride residues) .
  • Process optimization :
    • Flow chemistry : Continuous reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and yield .
    • Workup protocols : Liquid-liquid extraction with ethyl acetate/water to remove polar impurities .
  • Quality control : Design of Experiments (DoE) to statistically validate critical parameters (e.g., solvent ratio, stoichiometry) .

Q. What computational methods are suitable for predicting the compound’s environmental impact or biodegradability?

Methodological Answer:

  • QSPR models : Predict biodegradation using software like EPI Suite, focusing on half-life in soil/water based on logKow and molecular weight .
  • Ecotoxicity assays : Daphnia magna acute toxicity testing (48-h LC₅₀) and algal growth inhibition (OECD 201) .
  • Degradation pathways : UV/H₂O₂ advanced oxidation studies monitored by LC-MS to identify breakdown products .

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2S2/c1-23(20,21)19-7-5-18(6-8-19)12-17-11-9(13(14,15)16)3-2-4-10(11)22-12/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZXKSSSBSBJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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